molecular formula C12H15Cl2N3O2S B4669469 2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide

Cat. No. B4669469
M. Wt: 336.2 g/mol
InChI Key: USQFNCUPGHANPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a hydrazine derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and the disruption of cellular processes. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to induce the production of reactive oxygen species and decrease the levels of glutathione, an important antioxidant. In addition, it has been found to modulate the levels of certain neurotransmitters in the brain, leading to its potential as a therapeutic agent for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to exhibit interesting biochemical and physiological effects, making it an attractive compound for scientific research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential.

Future Directions

There are several future directions for the research on 2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective therapeutic agents. Another direction is to explore its potential as a diagnostic tool for certain diseases. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for various applications.

Scientific Research Applications

2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide has been found to have potential applications in scientific research. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to inhibit the growth of certain cancer cells and induce apoptosis. In addition, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[[2-(2,6-dichlorophenyl)acetyl]amino]-3-(2-methoxyethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2S/c1-19-6-5-15-12(20)17-16-11(18)7-8-9(13)3-2-4-10(8)14/h2-4H,5-7H2,1H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQFNCUPGHANPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NNC(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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